molecular formula C12H17NO2 B12990215 Ethyl 4-(tert-butyl)picolinate

Ethyl 4-(tert-butyl)picolinate

Cat. No.: B12990215
M. Wt: 207.27 g/mol
InChI Key: YZWTXTGYKVBJCB-UHFFFAOYSA-N
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Description

Ethyl 4-(tert-butyl)picolinate is an organic compound with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol . It is a derivative of picolinic acid, where the ethyl ester is substituted at the 4-position with a tert-butyl group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(tert-butyl)picolinate can be synthesized through various methods. One common synthetic route involves the esterification of 4-(tert-butyl)picolinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(tert-butyl)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 4-(tert-butyl)picolinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which ethyl 4-(tert-butyl)picolinate exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved can include inhibition of metabolic processes or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(tert-butyl)picolinate is unique due to its specific substitution pattern on the picolinic acid scaffold. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 4-tert-butylpyridine-2-carboxylate

InChI

InChI=1S/C12H17NO2/c1-5-15-11(14)10-8-9(6-7-13-10)12(2,3)4/h6-8H,5H2,1-4H3

InChI Key

YZWTXTGYKVBJCB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1)C(C)(C)C

Origin of Product

United States

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